Methyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Description
Methyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydropyridine core. Key functional groups include:
- 6-(4-Ethoxy-2,4-dioxobutyl)sulfanyl: A thioether-linked ketone/ester chain, which may influence solubility and metabolic stability .
- 4-(4-Ethoxyphenyl) substituent: Aromatic ether group contributing to lipophilicity and intermolecular interactions (e.g., π-stacking) .
- Methyl ester at position 3: Common in prodrug design, facilitating cellular uptake .
While direct pharmacological data for this compound are unavailable, structurally related dihydropyridines and pyrimidines are studied for their biological activities, including calcium channel modulation and enzyme inhibition .
Properties
IUPAC Name |
methyl 5-cyano-6-(4-ethoxy-2,4-dioxobutyl)sulfanyl-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-4-30-15-8-6-13(7-9-15)18-16(11-23)21(24-20(27)19(18)22(28)29-3)32-12-14(25)10-17(26)31-5-2/h6-9,18-19H,4-5,10,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBOQDSWDUIDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)CC(=O)OCC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate (CAS Number: 683794-05-0) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the tetrahydropyridine family, which is known for diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 460.5 g/mol. The structural features include a tetrahydropyridine ring, cyano group, and ethoxyphenyl substituents which are critical for its biological interactions.
Antimicrobial Activity
Research has indicated that tetrahydropyridine derivatives exhibit significant antimicrobial properties. For example:
- A study highlighted the antibacterial potency of related tetrahydropyridine compounds against various strains such as Streptococcus pyogenes and Moraxella catarrhalis, with IC50 values around 256 µg/mL .
Anti-inflammatory Effects
Tetrahydropyridine compounds have also shown promise as anti-inflammatory agents:
- Certain derivatives have been evaluated for their ability to inhibit the TRPV1 receptor, which plays a role in pain and inflammation. Notably, one compound demonstrated an IC50 value of 24 ± 2 nM against TRPV1 .
Anticancer Properties
The anticancer potential of methyl 5-cyano derivatives has been explored in various studies:
- Compounds similar to methyl 5-cyano have been tested for antiproliferative activity against different cancer cell lines. For instance, one derivative exhibited IC50 values of 11 ± 1.3 µM against the SK-N-SH neuroblastoma cell line . This suggests that modifications to the tetrahydropyridine structure can enhance anticancer efficacy.
Case Study 1: Anticancer Activity
In a study focused on the synthesis of tetrahydropyridine derivatives, several compounds were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that specific structural modifications led to improved activity against human cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SK-N-SH | 11 ± 1.3 |
| Compound B | A549 | 58 ± 4.1 |
| Compound C | Molt/4 | 45 ± 2.0 |
These findings underscore the importance of structural diversity in enhancing biological activity.
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation examined the anti-inflammatory properties of tetrahydropyridine derivatives through in vitro assays targeting inflammatory mediators. The most potent compound showed significant inhibition of TNF-alpha production in macrophages:
| Compound | TNF-alpha Inhibition (%) |
|---|---|
| Compound D | 75% at 10 µM |
| Compound E | 60% at 10 µM |
This highlights the potential of methyl 5-cyano derivatives in modulating inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles:
Functional Group Analysis
- Cyano Group: Present in the target compound and AZ331, this group is critical for electronic effects and hydrogen bonding .
- Thioether Linkage : The target compound’s 6-(4-ethoxy-2,4-dioxobutyl)sulfanyl group contrasts with AZ331’s simpler 2-oxoethylthio chain. The extended dioxobutyl chain may reduce crystallinity compared to AZ331 .
- Ethoxy vs.
Physicochemical and Crystallographic Properties
- Crystallinity: The target compound’s bulky 4-ethoxy-2,4-dioxobutyl chain may hinder crystallization compared to the hydroxyl-containing analogue in , which forms stable monohydrate crystals (R factor = 0.048) .
- Hydrogen Bonding : The absence of hydroxyl groups (unlike ’s 3-ethoxy-4-hydroxyphenyl derivative) may reduce intermolecular hydrogen bonding, impacting solubility .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with condensation of substituted aldehydes (e.g., 4-ethoxyphenyl derivatives) with thiourea or thiol-containing intermediates to form the tetrahydropyridine core. Key steps include:
- Cyclization : Acidic or basic conditions (e.g., HCl or KOH) under reflux to promote ring closure.
- Sulfanyl group introduction : Reaction with 4-ethoxy-2,4-dioxobutylsulfanyl derivatives using coupling agents like EDCI/HOBt .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in purification .
- Yield maximization : Catalysts such as trisodium citrate dihydrate improve reaction efficiency .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- X-ray crystallography : For definitive confirmation of stereochemistry and hydrogen bonding patterns (e.g., O–H···O and N–H···S interactions) .
- Spectroscopic analysis :
- NMR : and NMR to verify substituent positions (e.g., ethoxy groups at 4-position) .
- FT-IR : Peaks at 1700–1750 cm confirm carbonyl groups (oxo, carboxylate) .
- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. What reaction mechanisms govern the reactivity of the sulfanyl and cyano groups in this compound?
- Sulfanyl group : Acts as a nucleophile in S-alkylation reactions. Reactivity is pH-dependent; basic conditions deprotonate the –SH group, enhancing nucleophilicity .
- Cyano group : Participates in cycloaddition reactions (e.g., Huisgen 1,3-dipolar) or serves as a precursor for amidine formation under acidic hydrolysis .
- Competing pathways : In polar solvents, the dioxobutyl moiety may undergo keto-enol tautomerism, altering reactivity .
Q. How does solvent choice impact the compound’s stability during catalytic studies?
- Hydrogen-bonding solvents (e.g., ethanol, methanol): Stabilize the tetrahydropyridine ring via H-bonding but may promote hydrolysis of the ethoxy group over time .
- Non-polar solvents (e.g., toluene): Reduce degradation but limit solubility.
- Data contradiction : reports higher stability in DMSO, while notes decomposition above 60°C. Mitigate by using low-temperature (<40°C) reactions .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in antimicrobial or kinase inhibition assays may arise from:
- Purity variations : HPLC purification (>95% purity) is critical; impurities like unreacted thiourea derivatives can skew results .
- Assay conditions : Adjust pH (e.g., 7.4 for physiological relevance) and use standardized cell lines (e.g., HEK293 for kinase studies) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on interactions between the cyano group and catalytic lysine residues .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
Methodological Challenges
Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
- Crystal packing : Bulky ethoxyphenyl groups hinder crystallization. Use slow evaporation with ethanol/water (7:3 v/v) to grow diffraction-quality crystals .
- Disorder : The dioxobutyl chain may exhibit positional disorder. Refine using SHELXL with restraints on bond lengths/angles .
Q. How to design derivatives to enhance bioactivity while maintaining synthetic feasibility?
- Structure-activity relationship (SAR) : Replace the 4-ethoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to improve lipophilicity and blood-brain barrier penetration .
- Modular synthesis : Introduce substituents via Suzuki-Miyaura coupling at the pyridine ring without disrupting the core structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
